Cas no 2549044-17-7 (7-Fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline)

7-Fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline is a quinazoline-based heterocyclic compound featuring a fluoro substituent at the 7-position and a 2,5,6-trimethylpyrimidin-4-ylpiperazine moiety at the 4-position. This structure confers potential utility in medicinal chemistry, particularly as a kinase inhibitor scaffold due to the quinazoline core's affinity for ATP-binding sites. The fluorine substitution enhances metabolic stability and bioavailability, while the trimethylpyrimidine group may improve selectivity and binding interactions. Its well-defined synthetic route allows for further derivatization, making it a versatile intermediate for drug discovery. The compound's physicochemical properties suggest suitability for preclinical development, with potential applications in oncology or CNS disorders.
7-Fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline structure
2549044-17-7 structure
Product Name:7-Fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline
CAS No:2549044-17-7
MF:C19H21FN6
MW:352.408646345139
CID:5314742
PubChem ID:154882894
Update Time:2025-05-23

7-Fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline Chemical and Physical Properties

Names and Identifiers

    • 7-Fluoro-4-[4-(2,5,6-trimethyl-4-pyrimidinyl)-1-piperazinyl]quinazoline
    • F6788-1614
    • 7-fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline
    • AKOS040729556
    • 2549044-17-7
    • 7-Fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline
    • Inchi: 1S/C19H21FN6/c1-12-13(2)23-14(3)24-18(12)25-6-8-26(9-7-25)19-16-5-4-15(20)10-17(16)21-11-22-19/h4-5,10-11H,6-9H2,1-3H3
    • InChI Key: AVJDZCYFASGXFO-UHFFFAOYSA-N
    • SMILES: FC1C=CC2=C(C=1)N=CN=C2N1CCN(C2C(C)=C(C)N=C(C)N=2)CC1

Computed Properties

  • Exact Mass: 352.18117286g/mol
  • Monoisotopic Mass: 352.18117286g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 2
  • Complexity: 471
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 58Ų

Experimental Properties

  • Density: 1.272±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 556.7±50.0 °C(Predicted)
  • pka: 9.44±0.70(Predicted)

7-Fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline Pricemore >>

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Additional information on 7-Fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline

Introduction to 7-Fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline (CAS No. 2549044-17-7)

7-Fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline, with the CAS number 2549044-17-7, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of quinazolines, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and antiviral properties. The unique structural features of this compound, particularly the incorporation of a fluoro group and a substituted piperazine moiety, make it a promising candidate for the development of new therapeutic agents.

The chemical structure of 7-Fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline is characterized by a quinazoline core with a fluoro substituent at the 7-position and a piperazine ring linked to the 4-position. The piperazine ring is further substituted with a 2,5,6-trimethylpyrimidine moiety. This intricate structure provides multiple points of interaction with biological targets, enhancing its potential as a drug candidate.

Recent studies have focused on the pharmacological properties of 7-Fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline. One notable area of research is its antitumor activity. In vitro studies have shown that this compound exhibits potent cytotoxic effects against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival.

In addition to its antitumor properties, 7-Fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline has also been investigated for its anti-inflammatory potential. Preclinical studies have demonstrated that this compound can effectively reduce inflammation in animal models of inflammatory diseases such as arthritis and colitis. The anti-inflammatory effects are attributed to its ability to modulate the production of pro-inflammatory cytokines and chemokines.

The pharmacokinetic profile of 7-Fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline has been studied to assess its suitability for clinical development. Preliminary data indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It exhibits good oral bioavailability and a reasonable half-life in plasma, which are essential characteristics for an effective drug candidate.

To further validate its therapeutic potential, clinical trials are currently underway to evaluate the safety and efficacy of 7-Fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline. Early-phase clinical trials have shown promising results in terms of safety and tolerability. The compound has been well-tolerated by patients at various dose levels, with no serious adverse events reported.

The ongoing research on 7-Fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-y l)piperazin -1 -y l]qu in az ol ine strong >is expected to provide valuable insights into its mechanism of action and therapeutic applications. Scientists are exploring its potential in combination therapies with other drugs to enhance treatment outcomes in various diseases. Additionally, efforts are being made to optimize its chemical structure through medicinal chemistry approaches to improve its potency and selectivity.

In conclusion, 7 -F lu oro - 4 - [ 4 -( 2 , 5 , 6 -t rim eth yl py rim id in - 4 -y l )pi per az in -1 -y l ]qu in az ol ine strong > (C AS No . 25 490 0 0 -1 7 -7 ) represents a promising lead compound in the development of new therapeutic agents for cancer and inflammatory diseases. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further investigation and clinical development.

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